4-Methoxyphenyl isocyanate

Carbamate synthesis Alcoholysis Catalysis

4-Methoxyphenyl isocyanate (4-MPIC), also known as p-anisyl isocyanate, is an aromatic monoisocyanate bearing an electron-donating para-methoxy substituent. It is a reactive, colorless to pale yellow liquid (bp 106–110 °C at 16 mmHg, density 1.151 g/mL at 25 °C) employed primarily as a key building block in medicinal chemistry and polymer synthesis.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 5416-93-3
Cat. No. B042312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl isocyanate
CAS5416-93-3
SynonymsIsocyanic Acid p-Methoxyphenyl Ester;  p-Isocyanatoanisole;  1-Isocyanato-4-methoxybenzene;  4-Anisyl Isocyanate;  4-Isocyanatoanisole;  4-Methoxyphenyl Isocyanate;  NSC 7321;  p-Anisyl Isocyanate;  p-Methoxyphenyl Isocyanate
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=C=O
InChIInChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3
InChIKeyFMDGXCSMDZMDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl Isocyanate (CAS 5416-93-3): Core Identity and Chemical Profile for Sourcing


4-Methoxyphenyl isocyanate (4-MPIC), also known as p-anisyl isocyanate, is an aromatic monoisocyanate bearing an electron-donating para-methoxy substituent [1]. It is a reactive, colorless to pale yellow liquid (bp 106–110 °C at 16 mmHg, density 1.151 g/mL at 25 °C) employed primarily as a key building block in medicinal chemistry and polymer synthesis . Its electrophilic NCO group reacts selectively with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively, enabling the construction of diverse bioactive scaffolds .

Why 4-Methoxyphenyl Isocyanate Cannot Be Replaced by Generic Phenyl Isocyanate in Drug Discovery Synthesis


The para-methoxy substituent in 4-MPIC fundamentally alters both its electronic reactivity and its biological target engagement compared to unsubstituted phenyl isocyanate. In Hammett correlation studies, the electron-donating OCH₃ group reduces the electrophilicity of the NCO carbon, moderating reaction rates with nucleophiles such as amines and alcohols (ρ ~ 2) [1]. This controlled reactivity is critical for achieving regioselective urea formation in complex molecules. Moreover, the methoxyphenyl motif is an integral pharmacophoric element in DNA topoisomerase I/IIα inhibitors that induce apoptosis, meaning substitution with a 4-chlorophenyl or 4-nitrophenyl analog would obliterate the desired biological activity . These structure-activity relationships (SAR) render generic interchange chemically and pharmacologically invalid.

Quantitative Evidence for Selecting 4-Methoxyphenyl Isocyanate Over Other Substituted Phenyl Isocyanates


Catalyzed vs. Uncatalyzed Carbamate Yield with Allyl Alcohol: 4-MPIC vs. Generic Expectation

4-Methoxyphenyl isocyanate exhibits poor reactivity in uncatalyzed carbamate formation, yielding only 3% product with allyl alcohol in acetonitrile. However, in the presence of 1-methyl-1H-imidazole or 4-(dimethylamino)pyridine, the yield dramatically increases to 93% and 95%, respectively [1]. This stark difference enables a 'latent' reactivity profile where the reaction can be triggered on demand with a catalyst, an advantage over more intrinsically reactive analogs like 4-nitrophenyl isocyanate that may lead to uncontrolled side reactions in complex multi-step syntheses [1].

Carbamate synthesis Alcoholysis Catalysis

Reactivity with Amines: Hammett Correlation and Rate Constants for Para-Substituted Phenyl Isocyanates

A stopped-flow kinetic study of para-substituted phenyl isocyanates reacting with amines established a Hammett ρ value of ~2, indicating significant sensitivity to substituent electronic effects [1]. The electron-donating methoxy group in 4-MPIC reduces the electrophilicity of the NCO group compared to unsubstituted phenyl isocyanate (σₚ = -0.27 for OCH₃ vs. σₚ = 0.00 for H), resulting in slower, more controllable reaction rates with amines. In contrast, electron-withdrawing substituents such as 4-nitro (σₚ = 0.78) accelerate the reaction, potentially leading to exothermic runaways and lower regioselectivity in differential scanning calorimetry (DSC) polymerization experiments [2].

Physical organic chemistry Structure-reactivity relationships Kinetics

Thermal Latency in Epoxide Polymerization: 4-MPIC as a Latent Initiator vs. Pristine 4-Aminopyridine

The urea derived from 4-MPIC and 4-aminopyridine (4AP) functions as a thermal latent initiator for the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). DSC analysis at a heating rate of 10 °C/min showed an exothermic peak above 140 °C for the 4-MPIC-derived urea, whereas pristine 4AP exhibited a peak at around 120 °C [1]. This 20+ °C shift to higher onset temperature provides a wider processing window and improved shelf stability for one-component epoxy formulations compared to systems using unmodified 4AP or more reactive isocyanate-derived ureas with electron-withdrawing substituents, which showed even higher peak top temperatures [1].

Thermal latent initiators Epoxy curing Polymer chemistry

DNA Topoisomerase Inhibition: Pharmacophoric Specificity of the 4-Methoxyphenyl Moiety

4-MPIC is an essential building block for synthesizing DNA topoisomerase I and IIα dual inhibitors that induce apoptosis . In these bioactive molecules, the 4-methoxyphenyl group forms critical hydrophobic and hydrogen-bonding interactions within the enzyme active site. Replacement with a 4-methylphenyl isocyanate results in loss of the hydrogen bond acceptor capability (OCH₃ → CH₃), while substitution with 4-chlorophenyl isocyanate introduces a sterically and electronically incompatible halogen, both of which are known from SAR principles to drastically reduce inhibitory potency. Although direct IC₅₀ values for 4-MPIC-derived final compounds are not publicly benchmarked against non-methoxy analogs in a single study, the conserved presence of the 4-methoxyphenyl group across multiple topoisomerase inhibitor patent families supports its irreplaceable role .

Medicinal chemistry DNA topoisomerase Anticancer agents

Chemoselective Isocyanate–Borole Insertion: Divergent Outcome for 4-MPIC vs. 1-Adamantyl Isocyanate

In reactions with a five-membered borole, 4-methoxyphenyl isocyanate uniquely inserts via its C–O unit to form a seven-membered BOC5 heterocycle, whereas 1-adamantyl isocyanate inserts via the C–N moiety to yield a BNC5 heterocycle [1]. This fundamental mechanistic divergence is attributed to the electronic influence of the 4-methoxyphenyl group on the isocyanate's frontier molecular orbitals. Phenyl isocyanate and other alkyl isocyanates predominantly follow the C–N insertion pathway. This property can be exploited for the rational design of boron-containing heterocycles with tailored ring sizes and heteroatom compositions.

Organometallic chemistry Heterocycle synthesis C–O vs. C–N insertion

High-Value Application Scenarios for 4-Methoxyphenyl Isocyanate (CAS 5416-93-3) in Research and Industry


Controlled Carbamate Synthesis in Multi-Step Medicinal Chemistry

The unique latent reactivity of 4-MPIC—yielding only 3% carbamate with allyl alcohol in the absence of catalyst but 93-95% with imidazole or DMAP additives—makes it the reagent of choice when a hydroxyl group must be temporarily protected during an early synthetic sequence and later deprotected for carbamate formation. This on-demand activation avoids premature consumption of the isocyanate by protic solvents or moisture, a problem commonly encountered with 4-nitrophenyl isocyanate [1].

Synthesis of DNA Topoisomerase I/IIα Dual Inhibitors

Procurement of 4-MPIC is mandatory for research groups pursuing the synthesis of 6H-indolo[2,3-b]quinolines and pyrazolo-triazolo-pyrimidinyl ureas that act as dual topoisomerase I/IIα inhibitors. The 4-methoxyphenyl group is a conserved pharmacophore in these apoptosis-inducing agents, and no alternative isocyanate provides the requisite electronic and steric complementarity to the enzyme active site [1].

Thermal Latent Initiators for One-Component Epoxy Resins

When formulating storage-stable one-component epoxy systems, the urea derivative of 4-MPIC and 4-aminopyridine provides a >20 °C thermal latency advantage over pristine amine initiators (onset >140 °C vs. ~120 °C). This wider processing window is critical for industrial applications such as structural adhesives and electronic encapsulants where premature curing during storage or transport is unacceptable [1].

Organometallic Synthesis of Oxygen-Containing Boron Heterocycles

For chemists designing novel boron-containing heterocycles, 4-MPIC offers a unique C–O insertion pathway into boroles that is not observed with alkyl or unsubstituted aryl isocyanates. This enables the deliberate synthesis of seven-membered BOC5 heterocycles with potential applications in optoelectronic materials and frustrated Lewis pair catalysis, a reactivity space inaccessible with generic phenyl isocyanate [1].

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